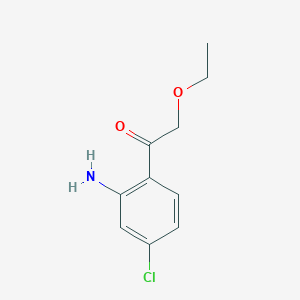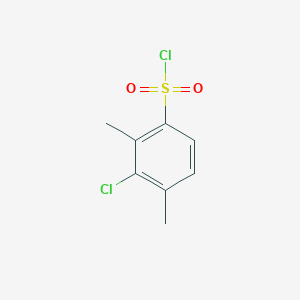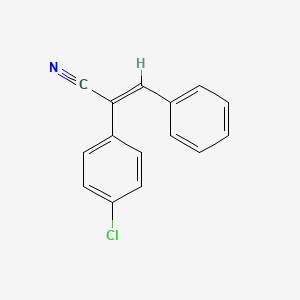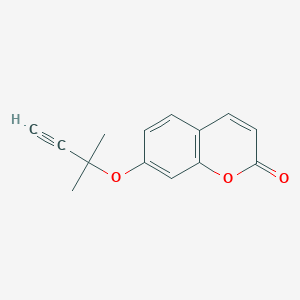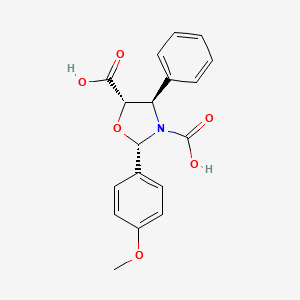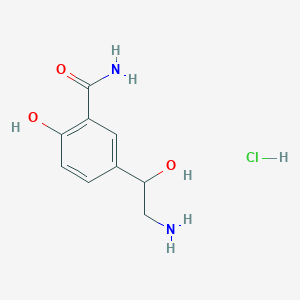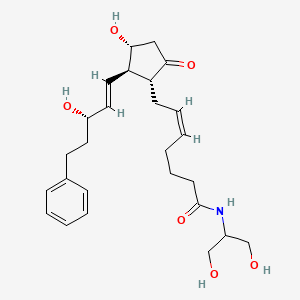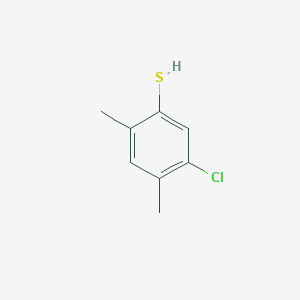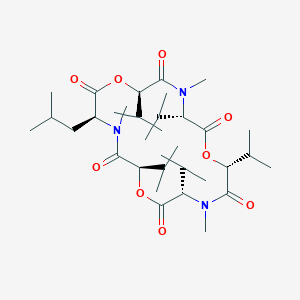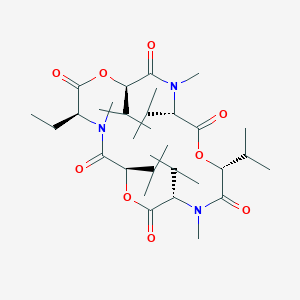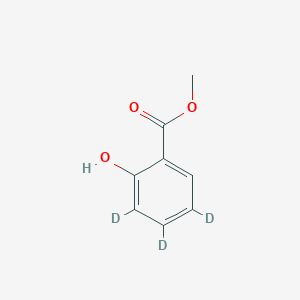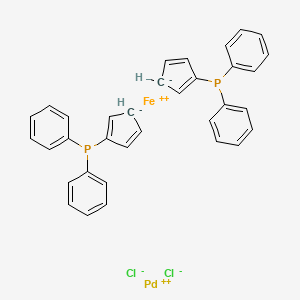
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of such complex organometallic compounds often involves the careful orchestration of metal-ligand interactions under controlled conditions. While specific details on the synthesis of this exact compound are scarce, analogous syntheses suggest the use of palladium and rhodium-catalyzed cyclization of dienes, as seen in the formation of cyclopentenes from 1,6-, 1,7-, and 1,8-dienes under catalytic conditions (Grigg et al., 1984). Such processes hint at the possible pathways for assembling complex structures involving cyclopentadienyl and diphenylphosphane motifs.
Molecular Structure Analysis
The molecular structure of complexes related to this compound often features coordination geometries that are dictated by the metal centers and the ligands involved. For instance, palladium(II) complexes with phosphine ligands can exhibit square planar or tetrahedral geometries, influencing the compound's reactivity and physical properties. X-ray crystallography of related compounds provides insight into these structures, revealing intricate details about bonding and geometry (Mernyi et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of "Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride" is likely influenced by the presence of metal centers and the ligand framework. Such compounds participate in a variety of catalytic processes, including but not limited to, cross-coupling reactions, where the palladium center plays a crucial role in facilitating the formation of carbon-carbon bonds. The ligand's structure, particularly the cyclopentadienyl and diphenylphosphane groups, can modulate the electronic properties of the metal center, thereby affecting the catalytic activity (Xu et al., 2017).
科研应用
Organic Light Emitting Diodes (OLEDs)
Transition-metal phosphors with cyclometalating ligands, including compounds similar to the specified one, have been extensively studied for their applications in OLEDs. These compounds are highly emissive in both fluid and solid states at room temperature, making them suitable for use in phosphorescent displays and illumination devices. The ability to fine-tune the emission wavelength across the visible spectrum by adjusting ligand-centered pi-pi* electronic transitions has been a significant area of research, contributing to the development of efficient and versatile OLED materials (Chi & Chou, 2010).
Flame Retardancy
Cyclotriphosphazene compounds, which share structural similarities with the specified compound, have been investigated for their flame retardancy and dielectric properties. These compounds exhibit high flame-retardant character due to the presence of active elements in their structure, making them potential candidates for use in fire-resistant materials and applications (Usri, Jamain, & Makmud, 2021).
Drug Design
Organodiselenides, a class of compounds related to the specified phosphane compound, have garnered interest in medicinal chemistry for their bioactive properties and potential as drug candidates. These compounds have been explored for their antioxidant activity, mimicking the action of glutathione peroxidase, an enzyme that controls oxidative stress in cells. This research has implications for the design of novel therapeutics targeting oxidative stress-related diseases (Dalla Tiezza, Ribaudo, & Orian, 2019).
Catalysis
The specified compound's structural features, including the phosphane and transition metal components, suggest its potential in catalysis, particularly in cross-coupling reactions. Diphosphine ligands, for instance, have been shown to significantly affect the efficiency of C-C and C-X bond-forming reactions catalyzed by palladium, with wide bite angle ligands facilitating reductive elimination. This highlights the compound's potential role in developing new catalytic processes for organic synthesis (Birkholz, Freixa, & van Leeuwen, 2009).
性质
CAS 编号 |
72287-26-4 |
|---|---|
产品名称 |
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride |
分子式 |
C₃₄H₂₈FeP₂ ·PdCl₂ |
分子量 |
731.7 |
IUPAC 名称 |
cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;iron(2+);palladium(2+);dichloride |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2/p-2 |
SMILES |
[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Pd+2] |
同义词 |
(Bis(η5-(diphenylphosphino)cyclopentadienyl)iron)dichloropalladium; (SP-4-2)-[1,1’-Bis(diphenylphosphino-κP)ferrocene]dichloropalladium; 1,1’-Bis(diphenylphosphino)ferrocenepalladium Dichloride; Dichloro(diphenylphosphinoferrocene)palladium; Dichloro |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



